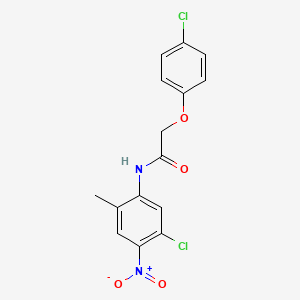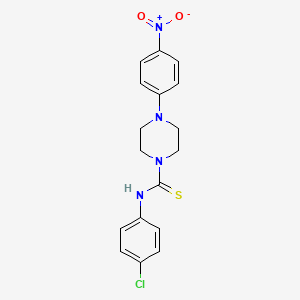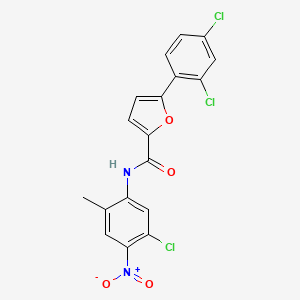![molecular formula C19H21NO2 B3962278 1-[(4-methoxyphenyl)acetyl]-3-phenylpyrrolidine](/img/structure/B3962278.png)
1-[(4-methoxyphenyl)acetyl]-3-phenylpyrrolidine
Overview
Description
1-[(4-methoxyphenyl)acetyl]-3-phenylpyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1-[(4-methoxyphenyl)acetyl]-3-phenylpyrrolidine selectively binds to the this compound and inhibits its reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft. This results in enhanced dopaminergic neurotransmission, which can improve mood, attention, and motivation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased dopamine levels in the brain, improved mood, attention, and motivation, and reduced drug-seeking behavior. It has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs with similar therapeutic effects.
Advantages and Limitations for Lab Experiments
1-[(4-methoxyphenyl)acetyl]-3-phenylpyrrolidine has several advantages for lab experiments, including its high selectivity for this compound, low potential for abuse and addiction, and well-established synthesis method. However, its limitations include its relatively short half-life and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of 1-[(4-methoxyphenyl)acetyl]-3-phenylpyrrolidine, including its potential therapeutic applications in other neurological and psychiatric disorders such as schizophrenia and Parkinson's disease. Further research is also needed to determine its safety and efficacy in humans and to optimize its pharmacokinetic properties for clinical use. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective this compound inhibitors with improved therapeutic potential.
Conclusion
This compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective inhibition of this compound leads to increased dopamine levels in the brain, which can improve mood, attention, and motivation. Further research is needed to determine its safety and efficacy in humans and to optimize its pharmacokinetic properties for clinical use. The development of novel derivatives and analogs may also lead to the discovery of more potent and selective this compound inhibitors with improved therapeutic potential.
Scientific Research Applications
1-[(4-methoxyphenyl)acetyl]-3-phenylpyrrolidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as addiction, depression, and attention deficit hyperactivity disorder (ADHD). Its selective inhibition of this compound leads to increased dopamine levels in the brain, which can improve mood, attention, and motivation. It has also been shown to reduce drug-seeking behavior in preclinical studies, making it a promising candidate for the treatment of addiction.
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-9-7-15(8-10-18)13-19(21)20-12-11-17(14-20)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWAXQZDYGVXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785976 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3962197.png)


![4-[(5,5,5-trichloropentyl)sulfonyl]morpholine](/img/structure/B3962226.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3962241.png)

![2-(dimethylamino)-2-(3-methylphenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B3962252.png)
![diisobutyl [(benzylamino)(4-methoxyphenyl)methyl]phosphonate hydrochloride](/img/structure/B3962281.png)
![1-{1-methyl-2-[(2-nitrophenyl)sulfonyl]ethyl}piperidine](/img/structure/B3962289.png)
![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide](/img/structure/B3962292.png)

![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962299.png)
![ethyl 2-[2-(3-chlorophenyl)-3-(2-furoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962309.png)